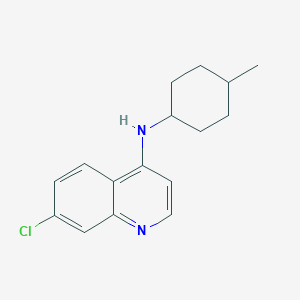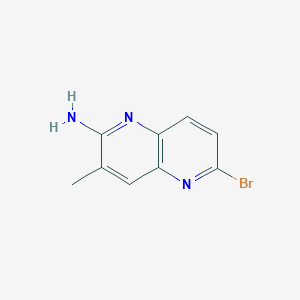
6-Bromo-3-methyl-1,5-naphthyridin-2-amine
Descripción general
Descripción
6-Bromo-3-methyl-1,5-naphthyridin-2-amine (6-Br-MNA) is a synthetic compound that has been studied extensively in the scientific community for its potential applications in various fields. This compound is a heterocyclic amine that can be synthesized via a variety of methods, including the reaction of 6-bromo-3-methyl-1,5-naphthyridine with 2-aminoethanol. 6-Br-MNA has been studied for its possible uses in drug development, as a reagent in organic synthesis, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates
6-Bromo-3-methyl-1,5-naphthyridin-2-amine demonstrates interesting behaviors in chemical reactions, particularly involving aminations and rearrangements. When reacted with potassium amide in liquid ammonia, bromo-naphthyridines, like the compound , are converted into amino-naphthyridines. This process is understood to involve naphthyridyne intermediates, which are crucial for these reactions (Czuba, 2010). Additionally, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a similar compound, produces only the corresponding amino derivative, further illustrating the specificity of these reactions (Czuba & Woźniak, 2010).
Synthesis and Derivatives
The compound and its derivatives have been a focus in the synthesis of new molecules. For instance, the synthesis of certain carbamate and amine derivatives of related naphthyridines has been explored due to their potent cytotoxicity and the challenges related to their water solubility (林昭蓉, 2006). Furthermore, room temperature, copper-catalyzed aminations of bromonaphthyridines with aqueous ammonia open up efficient pathways to obtain functional, nonsymmetric diamidonaphthyridines, highlighting the utility of these compounds in organic synthesis (Anderson et al., 2010).
Potential Pharmaceutical Applications
Some derivatives of bromo-naphthyridines have shown significant potential in pharmaceutical applications. For example, N4-substituted 7-bromo-1,5-naphthyridin-4-amines have demonstrated notable antimalarial activity, indicating the therapeutic relevance of these compounds (Barlin & Tan, 1985). This suggests the broader potential of this compound and its derivatives in medicinal chemistry.
Novel Synthetic Methods
Innovative methods for synthesizing naphthyridine derivatives are continually being developed. For instance, an eco-friendly, catalyst-free synthesis of naphthyridines in water has been reported, representing a significant advancement in the sustainable production of these compounds (Mukhopadhyay et al., 2011). Such methods are crucial for the efficient and environmentally responsible production of naphthyridine derivatives, including this compound.
Análisis Bioquímico
Biochemical Properties
6-Bromo-3-methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to act as a ligand, coordinating with metal ions such as palladium (Pd(II)) to form complexes . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, this compound can form quaternary salts with alkyl halides, which undergo base-induced hydrogen halide elimination . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . These effects can result in changes in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . In in vitro and in vivo studies, this compound has shown consistent effects on cellular function over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as modulation of cellular signaling pathways and enhancement of metabolic processes . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interactions of this compound with metabolic enzymes can modulate the overall metabolic profile of cells, impacting processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical interactions . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be targeted to mitochondria, influencing mitochondrial function and energy production . The precise subcellular localization of this compound is essential for its biochemical and cellular effects.
Propiedades
IUPAC Name |
6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-5-4-7-6(13-9(5)11)2-3-8(10)12-7/h2-4H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLBOFHBHHBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049130-72-4 | |
| Record name | 6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




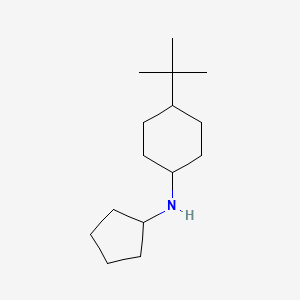
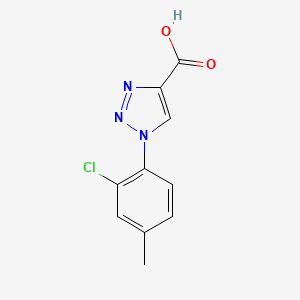
![1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1460807.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide](/img/structure/B1460810.png)
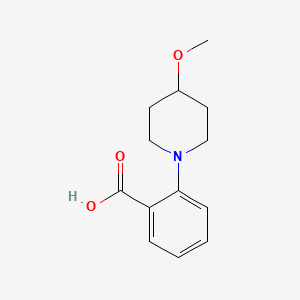
![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)
![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)
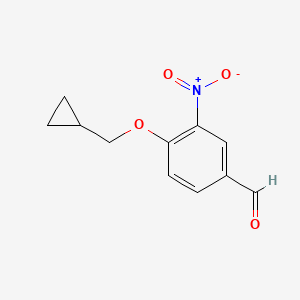
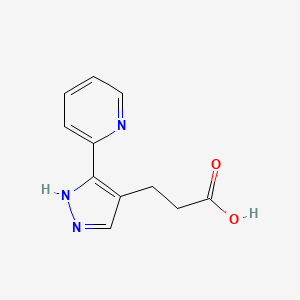
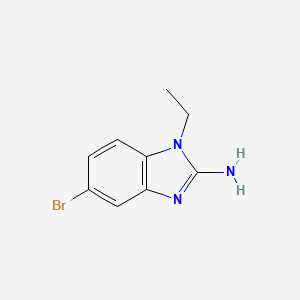

![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)
